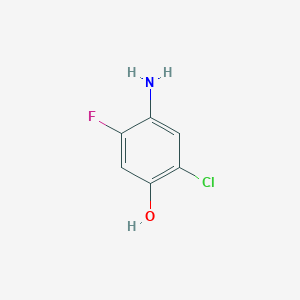
4-Amino-2-chloro-5-fluorophenol
Übersicht
Beschreibung
The compound 4-Amino-2-chloro-5-fluorophenol is a derivative of phenol, which is a molecule that has been extensively studied due to its relevance in pharmaceuticals and environmental science. The related compounds, such as 4-aminophenol and 4-chloro-2-aminophenol, have been the subject of various research studies due to their presence as degradation products in drug formulations and as toxic organic pollutants in the environment .
Synthesis Analysis
The synthesis of related fluorophenol compounds involves electrophilic amination, as seen in the study where 4-fluorophenol was treated with diazenes under mild conditions, leading to the removal of the fluorine atom and introduction of other functional groups . This suggests that similar methods could potentially be applied to synthesize 4-Amino-2-chloro-5-fluorophenol, although the specific synthesis of this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of phenol derivatives is crucial for their reactivity and physical properties. For instance, the introduction of fluorine atoms in phenol derivatives, as seen in the synthesis of fluorinated o-aminophenol derivatives, significantly affects their chemical behavior, such as pH sensitivity and ion affinity . The presence of chlorine and fluorine in 4-Amino-2-chloro-5-fluorophenol would likely influence its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The chemical behavior of phenol derivatives is diverse. For example, 4-aminophenol, a related compound, can degrade in pharmaceutical formulations, and its quantification is essential for quality control . The degradation of 4-chloro-2-aminophenol has been studied using hydrodynamic cavitation combined with UV photolysis and ozonation, indicating that similar compounds can undergo complex degradation pathways . These studies provide insights into the potential chemical reactions that 4-Amino-2-chloro-5-fluorophenol might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenol derivatives are influenced by their substituents. For instance, the introduction of fluorine atoms can lead to the formation of organosoluble and optically transparent materials with low dielectric constants, as seen in the study of fluorine-containing polyimides . The presence of amino and halogen groups in 4-Amino-2-chloro-5-fluorophenol would contribute to its solubility, thermal stability, and electronic properties, although specific data on this compound is not provided in the papers.
Wissenschaftliche Forschungsanwendungen
Fluorophores and Chemical Sensing
Fluorescent Chemosensors : Research on 4-Methyl-2,6-diformylphenol, a compound related to phenolic compounds, highlights its role in developing chemosensors for detecting metal ions, anions, and neutral molecules. Such chemosensors show high selectivity and sensitivity, indicating that fluorinated phenolic compounds like 4-Amino-2-chloro-5-fluorophenol could be valuable in developing new sensors for environmental monitoring, biomedical diagnostics, and chemical analysis (Roy, 2021).
Polyphenols and Health Applications
Antioxidant and Anti-inflammatory Properties : Chlorogenic acid, a phenolic compound, has been extensively studied for its antioxidant, anti-inflammatory, and other health-promoting properties. This suggests that structurally similar compounds, including 4-Amino-2-chloro-5-fluorophenol, could potentially have similar beneficial effects, warranting further research into their applications in nutraceuticals and functional foods (Naveed et al., 2018).
Photostability and Photophysics
Radiative Decay Engineering : Advances in fluorescence research, including the study of radiative decay engineering, highlight the potential of modifying the emission characteristics of fluorophores. Given its structural attributes, 4-Amino-2-chloro-5-fluorophenol could be explored within this context to enhance photostability, brightness, and directed emission for applications in fluorescence microscopy, bioimaging, and optical sensors (Lakowicz, 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-amino-2-chloro-5-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-3-1-5(9)4(8)2-6(3)10/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUMTSUDDKDGNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-chloro-5-fluorophenol | |
CAS RN |
524955-76-8 | |
| Record name | 4-amino-2-chloro-5-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine](/img/structure/B1289949.png)
![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)




![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)





